Ethyl 4-(5-cyano-2-furyl)benzoate
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Overview
Description
Ethyl 4-(5-cyano-2-furyl)benzoate is an organic compound with the molecular formula C14H11NO3. It is known for its unique structure, which includes a benzoate ester linked to a furan ring with a cyano group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(5-cyano-2-furyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-aminobenzoate with cyanothioacetamide and furfural. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium ethoxide, and involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using industrial reactors and continuous flow processes to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-cyano-2-furyl)benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones
Reduction: Amino derivatives
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(5-cyano-2-furyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including analgesic properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for pain management.
Industry: It can be used in the production of materials with specific chemical properties, such as polymers and resins
Mechanism of Action
The mechanism of action of Ethyl 4-(5-cyano-2-furyl)benzoate involves its interaction with various molecular targets. For instance, its analgesic effects are believed to be mediated through the inhibition of cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory response. Molecular docking studies have shown that the compound can bind to these enzymes, thereby reducing pain and inflammation .
Comparison with Similar Compounds
Ethyl 4-(5-cyano-2-furyl)benzoate can be compared to other compounds with similar structures, such as:
Ethyl 4-(2-furyl)benzoate: Lacks the cyano group, which may affect its reactivity and biological activity.
Ethyl 4-(5-cyano-2-thienyl)benzoate: Contains a thiophene ring instead of a furan ring, which can influence its chemical properties and applications.
Ethyl 4-(5-cyano-2-pyridyl)benzoate:
This compound stands out due to its unique combination of a furan ring and a cyano group, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 4-(5-cyanofuran-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-2-17-14(16)11-5-3-10(4-6-11)13-8-7-12(9-15)18-13/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSQQBXVILKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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